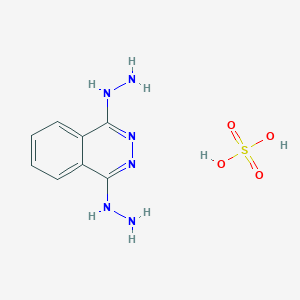

硫酸肼屈嗪

描述

Dihydralazine sulfate is a vasodilator and an antihypertensive agent. It works by relaxing arterial smooth muscle, which decreases peripheral resistance .

Synthesis Analysis

Dihydralazine sulfate can be analyzed using a sensitive, selective colorimetric assay. The method is based on the interaction of buffered (pH 4) dihydralazine sulfate with a methanolic solution of 2-methyl-3-nitropyridine-6-carboxaldehyde upon heating to give an orange color. This color can be quantified spectrophotometrically at 450 nm .

Molecular Structure Analysis

The molecular formula of Dihydralazine sulfate is C8H12N6O4S. Its molecular weight is 288.28 g/mol . The structure of Dihydralazine sulfate can be represented by the SMILES notation: C1=CC=C2C(=C1)C(=NN=C2NN)NN.OS(=O)(=O)O .

Chemical Reactions Analysis

Dihydralazine sulfate is sensitive to high temperature and humidity, UV/Vis light, and pH ≥ 7. It is resistant to acidic conditions. Its degradation follows first-order kinetics. The quickest degradation of dihydralazine was found to be in 1 M NaOH .

Physical And Chemical Properties Analysis

Dihydralazine sulfate has a molecular weight of 288.28 g/mol. The elemental analysis shows that it contains Carbon (33.33%), Hydrogen (4.20%), Nitrogen (29.15%), Oxygen (22.20%), and Sulfur (11.12%) .

科学研究应用

Pharmaceutical Research

Dihydralazine sulfate is used in pharmaceutical research, particularly in the development of treatments for hypertension . It’s a derivative of hydralazine and is known for its unique mechanism of action as an arterial vasodilator . This makes it a valuable compound in the study and treatment of high blood pressure conditions .

Degradation Studies

Dihydralazine sulfate is used in degradation studies to understand its stability under various conditions . These studies involve exposing the compound to high temperature, humidity, UV/Vis light, and different pH levels . The results of these studies can inform the development of storage and handling guidelines for the compound .

Kinetic Studies

The compound is used in kinetic studies, where its degradation is observed over time . These studies help researchers understand the rate at which the compound degrades under different conditions, which is crucial for determining its shelf life .

Analytical Chemistry

In analytical chemistry, dihydralazine sulfate is used in the development of methods for its detection and quantification . For instance, a sensitive and selective HPLC-UV method was developed for simultaneous determination of dihydralazine and hydrochlorothiazide in the presence of their degradation products .

Clinical Trials

Dihydralazine sulfate is under investigation in clinical trials . For example, a trial with the identifier NCT00311974 is studying the effect of Dihydralazine on kidney function and hormones in healthy individuals .

Chemiluminescence Studies

Dihydralazine sulfate is used in chemiluminescence studies . These studies involve the emission of light during a chemical reaction, and dihydralazine sulfate’s involvement in these reactions can provide valuable insights into its chemical properties .

作用机制

Target of Action

Dihydralazine sulfate primarily targets arterial smooth muscle cells . It acts as a vasodilator and an antihypertensive agent . The compound’s primary role is to relax arterial smooth muscle, which leads to the dilation of blood vessels .

Mode of Action

Dihydralazine sulfate functions by inhibiting the accumulation of intracellular free calcium in arterial smooth muscle cells . This inhibition results in the relaxation of the smooth muscle, leading to the dilation of blood vessels . By expanding the blood vessels, dihydralazine sulfate enables smoother flow of blood, thereby decreasing blood pressure .

Biochemical Pathways

It is known that the compound’s action leads to a decrease in peripheral resistance due to the dilation of blood vessels . This vasodilation can affect various biochemical pathways related to blood pressure regulation and cardiovascular function.

Pharmacokinetics

Hydralazine is well absorbed from the gastrointestinal tract and has an extensive and complex metabolism . Its metabolism depends on acetylator status: slow acetylators undergo primary oxidative metabolism, while rapid acetylators are acetylated

Result of Action

The primary result of dihydralazine sulfate’s action is a decrease in blood pressure . By combating the effects of adrenaline and expanding the blood vessels, dihydralazine sulfate enables smoother flow of blood, thereby decreasing the pressure . This makes it an effective antihypertensive agent.

安全和危害

Dihydralazine sulfate is harmful if swallowed. It is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

属性

IUPAC Name |

(4-hydrazinylphthalazin-1-yl)hydrazine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6.H2O4S/c9-11-7-5-3-1-2-4-6(5)8(12-10)14-13-7;1-5(2,3)4/h1-4H,9-10H2,(H,11,13)(H,12,14);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHAMWGGORIDBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2NN)NN.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10223501 | |

| Record name | Dihydralazine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydralazine sulfate | |

CAS RN |

7327-87-9 | |

| Record name | Dihydralazine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7327-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydralazine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007327879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydralazine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydralazine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDRALAZINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C2B1W91NK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does dihydralazine sulfate exert its antihypertensive effect?

A1: Dihydralazine sulfate is a direct-acting vasodilator that primarily targets arterial smooth muscle. It inhibits the influx of calcium ions into these muscle cells, leading to relaxation and a decrease in peripheral resistance. [] This vasodilation reduces blood pressure.

Q2: What is the molecular formula and weight of dihydralazine sulfate?

A2: While the provided abstracts don't explicitly mention the molecular formula and weight, they consistently refer to the compound as "dihydralazine sulfate," indicating it's the salt form of dihydralazine. Searching external chemical databases would provide this information.

Q3: Is there any spectroscopic data available for dihydralazine sulfate?

A4: Several studies utilized specific wavelengths for analysis. For instance, one study used 308 nm for HPLC detection, [] while others used 240 nm [] and 274 nm. [] This suggests significant UV-Vis absorbance characteristics. Further investigation into the literature would reveal detailed spectroscopic data.

Q4: Does dihydralazine sulfate exhibit any catalytic activity?

A6: One study investigated dihydralazine sulfate's ability to modify a glass carbon electrode for the amperometric detection of hydrogen peroxide. [] This suggests potential catalytic properties, particularly in redox reactions.

Q5: Are there specific SHE regulations regarding the manufacturing and handling of dihydralazine sulfate?

A10: While not explicitly mentioned, the production of dihydralazine sulfate pharmaceuticals necessitates adherence to Good Manufacturing Practices (GMP) to ensure quality control and safety. [] Consulting relevant regulatory agencies and guidelines is crucial for comprehensive information. [, ]

Q6: Has dihydralazine sulfate demonstrated efficacy in preclinical or clinical settings?

A12: Several studies highlight the use of dihydralazine sulfate in combination therapies for hypertension treatment. [, , , ] This suggests recognized clinical efficacy, although specific details regarding in vitro assays and animal models require further exploration of individual research articles.

Q7: Is there any evidence of resistance developing to dihydralazine sulfate therapy?

A7: The provided abstracts do not mention resistance mechanisms. Long-term clinical studies would be needed to assess the potential development of resistance to dihydralazine sulfate.

Q8: Are there any biomarkers associated with dihydralazine sulfate efficacy or toxicity?

A8: The research papers do not mention specific biomarkers. Further research could investigate potential biomarkers for monitoring treatment response or predicting adverse effects.

Q9: What analytical techniques are commonly used to quantify dihydralazine sulfate?

A17: Several studies utilized HPLC (High-Performance Liquid Chromatography) to determine dihydralazine sulfate content in various pharmaceutical formulations. [, , , , , , , ] Other analytical techniques employed include spectrophotometry, [, , ] chemiluminescence, [, , , , ] and voltammetry. []

Q10: What is the environmental fate of dihydralazine sulfate?

A10: The provided abstracts do not address the environmental impact. Investigating its biodegradability and potential ecotoxicological effects is crucial to understanding its environmental fate and developing appropriate waste management strategies.

Q11: How do different formulations impact the dissolution and solubility of dihydralazine sulfate?

A19: While the abstracts don't provide specific dissolution data, one research paper mentions using centrifugalization-medium dilution methods for microbial limit tests, indicating solubility considerations in specific media. [] Further research on the influence of different formulations on dissolution rates and solubility is needed.

Q12: How are analytical methods for dihydralazine sulfate validated?

A20: Several studies emphasize method validation parameters like linearity, recovery, precision, and reproducibility, indicating the importance of ensuring accuracy and reliability in dihydralazine sulfate quantification. [, , , , , , , ]

Q13: What quality control measures are essential during the manufacturing of dihydralazine sulfate formulations?

A21: The need for quality control is evident in studies focusing on determining dihydralazine sulfate content in pharmaceutical preparations, emphasizing consistent manufacturing practices. [, , , , , , , ] Adhering to GMP guidelines is crucial for ensuring product quality and patient safety.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Dihydroimidazo[1,2-a]pyridine](/img/structure/B124343.png)

![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B124345.png)